5-Bromo-6-azaindole-3-carboxylic acid methyl ester
Overview
Description
5-Bromo-6-azaindole-3-carboxylic acid methyl ester is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromine atom and a carboxylate ester group makes it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with suitable reagents to form the pyrrolo[2,3-c]pyridine core . This is followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the cyclization and subsequent transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-azaindole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate ester hydrolysis.
Major Products
The major products formed from these reactions include substituted pyrrolo[2,3-c]pyridine derivatives, carboxylic acids, and various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-6-azaindole-3-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases, including cancer and inflammatory disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: Researchers use it to study the biological activity of pyrrolo[2,3-c]pyridine derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-6-azaindole-3-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in tumor growth and progression . The molecular targets and pathways involved include the ATP-binding site of FGFRs, where the compound interacts through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
5-Bromo-6-azaindole-3-carboxylic acid methyl ester can be compared with other similar compounds, such as:
- Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
These compounds share the pyrrolo[2,3-c]pyridine core but differ in the position of substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-3-11-7-4-12-8(10)2-5(6)7/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNOAYBMKAZMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CN=C(C=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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